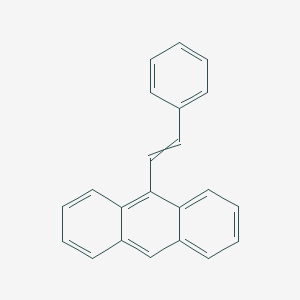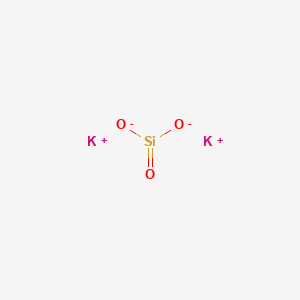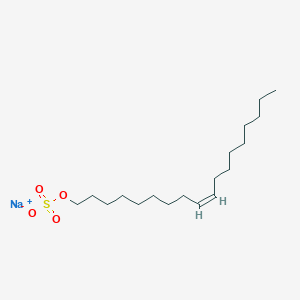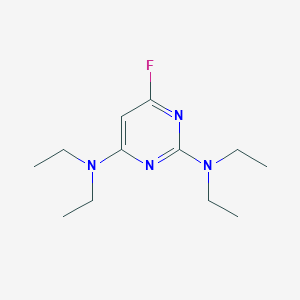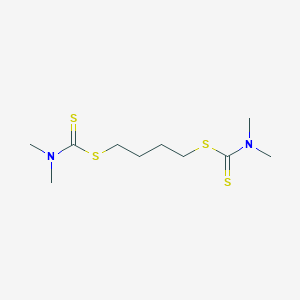
1,4-Butanediyl bis(dimethyldithiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediyl bis(dimethyldithiocarbamate) (Bis) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Bis is a dithiocarbamate compound that has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties. In
Wirkmechanismus
1,4-Butanediyl bis(dimethyldithiocarbamate) exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival. 1,4-Butanediyl bis(dimethyldithiocarbamate) also activates the mitochondrial pathway of apoptosis in cancer cells. In addition, 1,4-Butanediyl bis(dimethyldithiocarbamate) inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) scavenges free radicals and reduces oxidative stress by increasing the activity of antioxidant enzymes.
Biochemische Und Physiologische Effekte
1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1,4-Butanediyl bis(dimethyldithiocarbamate) also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) reduces oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Butanediyl bis(dimethyldithiocarbamate) has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic benefits. However, 1,4-Butanediyl bis(dimethyldithiocarbamate) has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have some toxic effects on normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1,4-Butanediyl bis(dimethyldithiocarbamate). One potential direction is to investigate its potential therapeutic benefits in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more water-soluble derivatives of 1,4-Butanediyl bis(dimethyldithiocarbamate) to improve its bioavailability. Furthermore, future research can focus on identifying the molecular targets of 1,4-Butanediyl bis(dimethyldithiocarbamate) and its mechanism of action in different diseases.
Synthesemethoden
1,4-Butanediyl bis(dimethyldithiocarbamate) can be synthesized by reacting 1,4-butanediol with carbon disulfide and sodium hydroxide, followed by reaction with dimethylamine. The resulting compound is then reacted with carbon disulfide and sodium hydroxide again to form 1,4-Butanediyl bis(dimethyldithiocarbamate).
Wissenschaftliche Forschungsanwendungen
1,4-Butanediyl bis(dimethyldithiocarbamate) has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. 1,4-Butanediyl bis(dimethyldithiocarbamate) has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
10225-01-1 |
|---|---|
Produktname |
1,4-Butanediyl bis(dimethyldithiocarbamate) |
Molekularformel |
C10H20N2S4 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
4-(dimethylcarbamothioylsulfanyl)butyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
NLILEBBDWYPPKA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
Kanonische SMILES |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
Andere CAS-Nummern |
10225-01-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



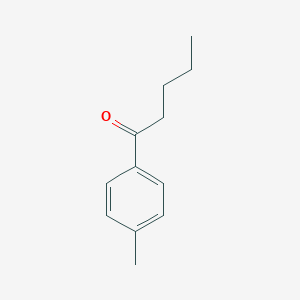
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
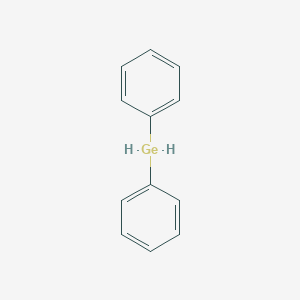
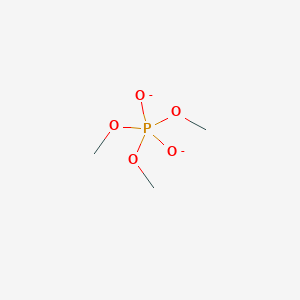
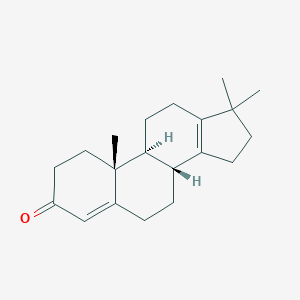
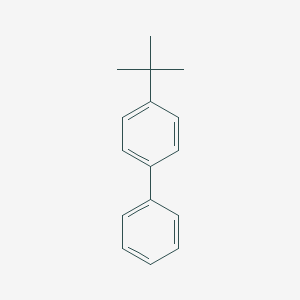
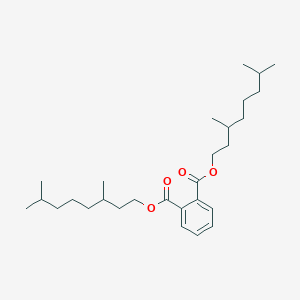
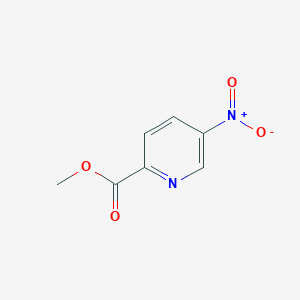
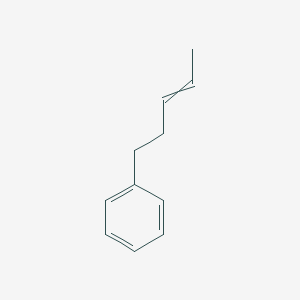
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)
